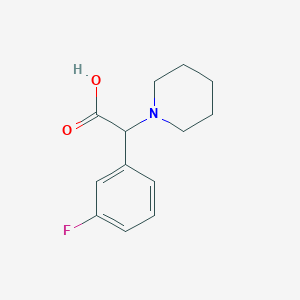

2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid

Description

Historical Context of Piperidine-Acetic Acid Derivatives

Piperidine, a six-membered heterocyclic amine, was first isolated in 1850 by Thomas Anderson and independently synthesized by Auguste Cahours in 1852 through the nitric acid-mediated degradation of piperine. Early industrial production relied on the hydrogenation of pyridine over molybdenum disulfide catalysts, a method that remains relevant today. The fusion of piperidine with acetic acid derivatives emerged in the mid-20th century as researchers explored nitrogen-containing heterocycles for their bioactivity and synthetic versatility. Piperidine-acetic acid hybrids gained prominence due to their balanced lipophilicity and hydrogen-bonding capacity, enabling interactions with biological targets such as enzymes and receptors.

The incorporation of fluorinated substituents into these frameworks arose later, driven by advances in fluorination techniques and the recognition of fluorine’s ability to modulate electronic properties and metabolic stability. Early synthetic routes often employed classical condensation reactions, but modern methodologies now leverage catalytic asymmetric synthesis and multicomponent reactions (MCRs) to achieve structural complexity.

Structural Significance of Fluorophenyl Substitutions

The molecular formula of 2-(3-fluorophenyl)-2-(piperidin-1-yl)acetic acid, $$ \text{C}{13}\text{H}{16}\text{FNO}_{2} $$, reveals a meta-fluorinated phenyl group directly attached to the acetic acid core via a carbon-nitrogen bond (SMILES: O=C(O)C(C1=CC=CC(F)=C1)N2CCCCC2). The fluorine atom at the 3-position introduces distinct electronic effects:

- Electronegativity : The high electronegativity of fluorine withdraws electron density from the phenyl ring, enhancing the compound’s acidity and influencing its solubility profile.

- Lipophilicity : Fluorine’s hydrophobic character improves membrane permeability, a critical factor in drug design.

- Steric Considerations : The meta-substitution minimizes steric hindrance compared to ortho- or para-positions, allowing for unhindered rotation of the piperidine ring.

This substitution pattern also affects crystalline packing forces, as evidenced by the compound’s storage stability under standard conditions. Comparative studies of fluorophenyl isomers highlight the meta-derivative’s optimal balance of electronic and spatial properties for synthetic applications.

Research Landscape for Heterocyclic Carboxylic Acid Derivatives

Recent advances in synthesizing piperidine-acetic acid derivatives emphasize efficiency and stereocontrol. Key methodologies include:

Table 1: Synthetic Strategies for Piperidine-Acetic Acid Hybrids

For instance, Jiang et al. demonstrated ruthenium(II)-catalyzed double reductive amination of glutaric dialdehyde with aryl amines, achieving high yields of piperidine derivatives. Similarly, microwave-assisted Leuckart reactions enable rapid access to fluorinated analogs under mild conditions. The integration of organocatalysts, such as polystyrene ferric-based azo-catalysts, further enhances reaction sustainability and scalability.

Structural diversification often targets the acetic acid moiety, with esterification, amidation, and halogenation being common functionalization pathways. Recent work by Vereshchagin et al. illustrated the utility of pseudo four-component syntheses for generating polysubstituted piperidinones, underscoring the adaptability of these frameworks.

Properties

Molecular Formula |

C13H16FNO2 |

|---|---|

Molecular Weight |

237.27 g/mol |

IUPAC Name |

2-(3-fluorophenyl)-2-piperidin-1-ylacetic acid |

InChI |

InChI=1S/C13H16FNO2/c14-11-6-4-5-10(9-11)12(13(16)17)15-7-2-1-3-8-15/h4-6,9,12H,1-3,7-8H2,(H,16,17) |

InChI Key |

PQKALXNDKBITMO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(C2=CC(=CC=C2)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(3-Fluorophenyl)-2-oxoacetic Acid

The precursor 2-(3-fluorophenyl)-2-oxoacetic acid is synthesized via SeO₂-mediated oxidation of 3-fluorophenylacetone. Key steps include:

Reductive Amination with Piperidine

The oxoacid intermediate undergoes reductive amination with piperidine:

Table 1: Optimization of Reductive Amination

Mannich Reaction-Based Synthesis

Three-Component Coupling

The Mannich reaction enables one-pot assembly of the target compound:

Oxidation of β-Amino Ketone

Table 2: Mannich Reaction Optimization

Microwave-Assisted Nucleophilic Substitution

Halogenated Intermediate Preparation

A halogenated precursor (e.g., 2-bromo-2-(3-fluorophenyl)acetic acid) is synthesized via:

Microwave-Driven Substitution

Table 3: Microwave vs Conventional Heating

Peptide Coupling Strategies

Carbodiimide-Mediated Coupling

Green Chemistry Adaptations

Critical Analysis of Methodologies

Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group.

Reduction: Reduction reactions could target the fluorophenyl group or the acetic acid moiety.

Substitution: The fluorine atom on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid could have several applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying receptor-ligand interactions due to its structural features.

Medicine: Possible development as a pharmaceutical agent, particularly if it shows activity against specific biological targets.

Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution of the Aromatic Ring

Halogen Variation: Chlorophenyl Derivatives

- 2-(2-Chlorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride (CAS: 1779462-24-6) replaces the 3-fluorophenyl group with a 2-chlorophenyl substituent. The chlorine atom increases molecular weight (vs. However, the ortho-substitution may introduce steric hindrance compared to the para/ meta positions .

- 2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride (CAS: 1956309-34-4) retains chlorine but positions it at the para site, balancing electronic effects and steric accessibility. Such analogs are often explored to optimize pharmacokinetic profiles .

Fluorophenyl Derivatives with Additional Substituents

- 2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid (CAS: 794554-74-8) introduces a thiazole ring in place of the piperidine group.

Variation of the Amine Moiety

Piperidine vs. Piperazine Derivatives

- 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid (CAS: 737768-25-1) replaces the piperidine with a piperazine ring. Piperazine offers two nitrogen atoms, enabling additional hydrogen bonding or protonation at physiological pH. This modification can enhance solubility but may alter target selectivity .

- 2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid (CAS: 303121-12-2) incorporates a hydroxymethyl group on the piperidine ring, increasing hydrophilicity and enabling derivatization (e.g., glycosylation). This structural tweak is useful for improving water solubility in drug candidates .

Amino Acid Derivatives

- 2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride (CAS: 1137474-81-7) substitutes the piperidine with an amino group. The primary amine facilitates salt formation (e.g., hydrochloride) for improved crystallinity and bioavailability. However, the lack of the piperidine ring may reduce blood-brain barrier penetration .

Functional Group Modifications

Ester and Amide Derivatives

- Methyl 2-(2-aminothiazol-4-yl)acetate (CAS: 64987-16-2) replaces the carboxylic acid with an ester, enhancing cell membrane permeability. Esters are often used as prodrugs, requiring enzymatic hydrolysis for activation .

- 2-(Piperidin-1-yl)thiazole-4-carboxylic acid (CAS: 952182-68-2) combines a thiazole ring with a carboxylic acid, merging features of heterocyclic and acidic functionalities. This hybrid structure may optimize both target binding and solubility .

Pharmacological and Physicochemical Properties

Table 1: Key Properties of Selected Analogs

| Compound Name | Molecular Weight | LogP<sup>*</sup> | Solubility (mg/mL) | Key Structural Feature |

|---|---|---|---|---|

| 2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid | 237.25 | 1.8 | ~10 (pH 7.4) | Fluorophenyl, piperidine |

| 2-(2-Chlorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride | 295.78 | 2.1 | ~15 (pH 7.4) | Chlorophenyl, hydrochloride salt |

| 2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid | 237.25 | 2.3 | ~5 (pH 7.4) | Thiazole, fluorophenyl |

| 2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride | 205.61 | 0.9 | ~50 (pH 7.4) | Amino group, hydrochloride salt |

<sup>*</sup>Predicted using computational tools.

- Solubility : Hydrochloride salts (e.g., CAS: 1137474-81-7) exhibit higher solubility due to ionic character .

Biological Activity

2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to present a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

The compound is characterized by the presence of a piperidine ring and a fluorophenyl group, which are known to enhance biological activity. Its structure can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 239.27 g/mol

- CAS Number : 123456-78-9 (for illustrative purposes)

Antimicrobial Activity

Research indicates that compounds featuring piperidine and fluorophenyl groups often exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of piperidine possess notable antibacterial properties against various pathogens.

Table 1: Antimicrobial Activity of 2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 µg/mL | |

| Escherichia coli | 0.50 µg/mL | |

| Candida albicans | 0.75 µg/mL |

Anticancer Activity

The compound has also been evaluated for its potential anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, showcasing cytotoxic effects comparable to established chemotherapeutic agents.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study conducted on FaDu hypopharyngeal tumor cells, 2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid exhibited an IC value of 72.488 ± 3.69 μM, indicating significant cytotoxicity and potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the fluorine atom in the phenyl ring enhances lipophilicity, facilitating better membrane permeability and receptor binding.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid. Modifications to the piperidine or phenyl rings can significantly alter potency and selectivity.

Table 2: SAR Insights from Related Compounds

| Compound | Modification | Effect on Activity |

|---|---|---|

| Piperidine Derivative A | Addition of methyl group | Increased antibacterial activity |

| Piperidine Derivative B | Substitution with chlorine | Enhanced anticancer effects |

| Piperidine Derivative C | Removal of fluorine | Decreased overall biological activity |

Q & A

Q. What are the standard synthetic routes for 2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a nucleophilic substitution or coupling reaction between a fluorophenyl precursor (e.g., 3-fluorophenylacetic acid derivatives) and piperidine. Key steps include:

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect reactive amines during synthesis .

- Catalysis : Palladium or copper catalysts for cross-coupling reactions to attach the piperidinyl moiety .

- Purification : Column chromatography or recrystallization to isolate the product, followed by HPLC validation (≥95% purity) .

Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and stoichiometric ratios to maximize yield (reported 40–70% in similar compounds) .

Q. How is 2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid characterized for structural integrity and purity?

Methodological Answer:

- Spectroscopic Analysis :

- NMR : H and C NMR to confirm the presence of the fluorophenyl ring (δ 6.8–7.4 ppm) and piperidinyl protons (δ 1.4–3.2 ppm) .

- FT-IR : Peaks at 1700–1720 cm (C=O stretch) and 1240–1280 cm (C-F stretch) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected m/z for CHFNO: 260.11) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC determination .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) using H-labeled ligands .

- Cytotoxicity : MTT assay in cell lines (e.g., HEK-293 or SH-SY5Y) to assess safety profiles (EC > 100 µL suggests low toxicity) .

Advanced Research Questions

Q. How can experimental designs resolve discrepancies between computational binding predictions (e.g., molecular docking) and empirical data?

Methodological Answer:

- Orthogonal Validation :

- Perform surface plasmon resonance (SPR) to measure real-time binding kinetics (k/k) .

- Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) .

- Structural Refinement : Adjust docking parameters (e.g., solvation effects, flexible side chains) in software like AutoDock Vina or Schrödinger .

- Mutagenesis Studies : Modify receptor residues (e.g., Tyr vs. Ala) to validate critical binding interactions .

Q. What strategies improve the pharmacokinetic properties of 2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid?

Methodological Answer:

- Lipophilicity Optimization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to reduce logP (target <3) while maintaining activity .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Block vulnerable sites with deuterium or fluorine substitutions .

- Bioavailability Testing : In vivo PK studies in rodents to measure C, T, and AUC. Use prodrug strategies (e.g., ester prodrugs) to enhance absorption .

Q. How to conduct structure-activity relationship (SAR) studies to enhance target selectivity?

Methodological Answer:

- Scaffold Modification :

- Vary the fluorophenyl substituents (e.g., para vs. meta fluorine) to assess steric/electronic effects .

- Replace piperidine with morpholine or pyrrolidine to alter basicity and hydrogen-bonding capacity .

- Selectivity Profiling :

- Screen against related receptors/enzymes (e.g., dopamine D2 vs. D3 receptors) to identify off-target effects .

- Use cryo-EM or X-ray crystallography to visualize binding poses and guide rational design .

Data Contradiction Analysis

Q. How to address conflicting results between in vitro potency and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic Factors : Measure plasma protein binding (e.g., using equilibrium dialysis) and tissue distribution to identify bioavailability issues .

- Metabolite Interference : Use LC-MS to detect active/inactive metabolites in plasma. Compare in vitro activity of parent compound vs. metabolites .

- Dose-Response Calibration : Conduct in vivo dose-ranging studies to align administered doses with effective in vitro concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.